![molecular formula C24H24N4O3S2 B11620370 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620370.png)
2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of heterocyclic organic molecules, specifically a pyrido[1,2-a]pyrimidinone derivative.
- The structure contains several functional groups, including an amino group, a thiazolidinone ring, and a phenylethyl moiety.
- Its complex structure suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes: While there isn’t a single standard method for synthesizing this compound, here are some general approaches
Industrial Production: Unfortunately, specific industrial-scale methods for producing this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction, but palladium catalysts, boron reagents, and appropriate solvents play key roles.
Major Products: The exact products depend on the reaction conditions, but derivatives with altered functional groups are likely.
Scientific Research Applications
Chemistry: Researchers study its reactivity, design analogs, and explore new synthetic routes.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate due to its unique structure.
Industry: Applications in materials science, catalysis, or organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, you can explore related pyrido[1,2-a]pyrimidinones, such as benzimidazoles or 4-hydroxy-2-quinolones.
Uniqueness: Highlight its distinct features, such as the thiazolidinone ring and the phenylethyl group.
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities. This compound features a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which may contribute to its pharmacological properties.
Molecular Structure
The molecular formula of the compound is C24H24N4O3S2 , with a molecular weight of approximately 494.6 g/mol . Its structure includes various functional groups that enhance its biological activity:
- Pyrido[1,2-a]pyrimidinone core : This bicyclic structure is known for its role in various biological activities.
- Thiazolidinone moiety : This group is often associated with anti-inflammatory and antimicrobial properties.
- Methoxyethylamine group : This substitution may influence solubility and receptor interactions.
The specific mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Modulation of oxidative stress pathways.
- Inhibition of inflammatory responses.
- Interaction with neurotransmitter systems.
Biological Activity
Preliminary studies have indicated that this compound exhibits a range of biological activities, which are summarized in the following table:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |
Anti-inflammatory | Inhibits pro-inflammatory cytokines and reduces PGE2 levels. |
Enzyme Inhibition | Potential inhibition of enzymes such as COX (Cyclooxygenase). |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-[(2-methoxyethyl)amino]-9-methyl... :
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
- Anticancer Properties : Research indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Anti-inflammatory Effects : A notable study reported that the compound reduced PGE2 levels significantly in vitro, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific arrangement of functional groups. A comparative analysis with structurally similar compounds reveals distinct biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(allylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo...} | C23H24N4O3S2 | Antimicrobial properties |
3-thiazolidinepropanoic acid derivatives | C18H20N4O3S | Anti-inflammatory effects |
These comparisons indicate that while structural similarities exist, variations in functional groups lead to differing biological activities.
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-15-8-7-12-27-21(15)26-20(25-11-13-31-3)18(22(27)29)14-19-23(30)28(24(32)33-19)16(2)17-9-5-4-6-10-17/h4-10,12,14,16,25H,11,13H2,1-3H3/b19-14- |
InChI Key |
JNNKZPBLTOENIY-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOC |
Origin of Product |
United States |
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